Critical Gem-Dimethyl Motif: SAR Conservation from HTS Hit to Potent AMPD2 Tool Compound
In the AMPD2 inhibitor SAR reported by Kitao et al., the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline scaffold is retained from the HTS hit (compound 4) through to the optimized tool compound 21, which exhibits IC₅₀ values of 0.1 μM for human AMPD2 and 0.28 μM for mouse AMPD2 [1]. This contrasts with earlier HTS hits lacking the gem-dimethyl group, which were not advanced. Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is the Boc-protected form of this essential scaffold. The unsubstituted analog tert-butyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 887590-25-2) or the mono-methyl analog tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1375188-73-0) cannot provide the 3,3-dimethyl pharmacophore and thus are not viable substitutes for synthesizing this inhibitor class [1].
| Evidence Dimension | Scaffold necessity for downstream AMPD2 inhibitor potency |
|---|---|
| Target Compound Data | 3,3-dimethyl scaffold present in tool compound 21 (hAMPD2 IC₅₀ = 0.1 μM; mAMPD2 IC₅₀ = 0.28 μM) |
| Comparator Or Baseline | Unsubstituted tetrahydroquinoxaline scaffold (no advanced leads reported); mono-methyl scaffold (no AMPD2 activity data reported) |
| Quantified Difference | Activity of non-dimethyl analogs not reported (inferred lack of advancement in SAR). The presence vs. absence of the 3,3-dimethyl group distinguishes advanced leads from inactive or non-progressed analogs in the published SAR. |
| Conditions | AMPD2 enzymatic assay; ex vivo mouse liver evaluation for compound 21 (Kitao et al., 2023) |
Why This Matters
For scientists aiming to reproduce or build upon the AMPD2 inhibitor chemotype, procuring the incorrect tetrahydroquinoxaline intermediate will yield final compounds lacking the 3,3-dimethyl motif, which is structurally validated by X-ray crystallography (PDB 8HUB) as essential for inducing the allosteric pocket rearrangement that blocks AMP binding.
- [1] Kitao Y, Saito T, Watanabe S, et al. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Bioorg Med Chem Lett. 2023;80:129110. doi:10.1016/j.bmcl.2022.129110. View Source
